molecular formula C8H10O3S B14651010 Propan-2-yl thiophen-2-yl carbonate CAS No. 43225-39-4

Propan-2-yl thiophen-2-yl carbonate

Cat. No.: B14651010
CAS No.: 43225-39-4
M. Wt: 186.23 g/mol
InChI Key: RSUGIAUPEJQQQF-UHFFFAOYSA-N
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Description

Propan-2-yl thiophen-2-yl carbonate is a chemical compound that features a thiophene ring substituted with a propan-2-yl group and a carbonate ester. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including propan-2-yl thiophen-2-yl carbonate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions to form the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl thiophen-2-yl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

Propan-2-yl thiophen-2-yl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl thiophen-2-yl carbonate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions and hydrogen bonding, influencing various biological pathways. The carbonate ester group can undergo hydrolysis, releasing active intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl thiophen-2-yl carbonate is unique due to the presence of both a propan-2-yl group and a carbonate ester, which confer distinct chemical and biological properties. This combination enhances its versatility in various applications compared to simpler thiophene derivatives .

Properties

CAS No.

43225-39-4

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

propan-2-yl thiophen-2-yl carbonate

InChI

InChI=1S/C8H10O3S/c1-6(2)10-8(9)11-7-4-3-5-12-7/h3-6H,1-2H3

InChI Key

RSUGIAUPEJQQQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OC1=CC=CS1

Origin of Product

United States

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